2-(5-Bromopyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
2-(5-Bromopyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromopyridine moiety, a trifluoromethyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Bromination of Pyridine: The initial step involves the bromination of pyridine to obtain 5-bromopyridine. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Triazole Ring: The next step involves the formation of the triazole ring through a cycloaddition reaction. This can be achieved by reacting the bromopyridine derivative with an azide compound under appropriate conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazole ring and the pyridine moiety.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols, and may require a base such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide or potassium permanganate, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Often require palladium catalysts and ligands, along with appropriate bases and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl or heteroaryl compounds.
Scientific Research Applications
2-(5-Bromopyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, with studies exploring its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting anti-inflammatory or antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- 2-(5-Fluoropyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- 2-(5-Iodopyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
The uniqueness of 2-(5-Bromopyridin-2-yl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile substitution reactions, while the trifluoromethyl group enhances its stability and lipophilicity. The triazole ring contributes to its overall bioactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H4BrF3N4O2 |
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Molecular Weight |
337.05 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H4BrF3N4O2/c10-4-1-2-5(14-3-4)17-15-6(8(18)19)7(16-17)9(11,12)13/h1-3H,(H,18,19) |
InChI Key |
UGUJYORAVOHORR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)N2N=C(C(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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